

# Pharmacokinetic Interactions of Benazepril with Other Cardiovascular Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Benazepril |           |
| Cat. No.:            | B1140912   | Get Quote |

**Benazepril**, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Concomitant administration with other cardiovascular agents is common, necessitating a thorough understanding of potential pharmacokinetic interactions. This guide provides a comparative analysis of key studies investigating the pharmacokinetic interactions of **benazepril** with other cardiovascular drugs, supported by experimental data and detailed methodologies.

## **Summary of Pharmacokinetic Interactions**

The co-administration of **benazepril** with several cardiovascular drugs has been studied to determine the potential for pharmacokinetic interactions. Generally, **benazepril** exhibits a low potential for clinically significant pharmacokinetic interactions.

Table 1: Pharmacokinetic Interaction of **Benazepril** with Amlodipine



| Pharmacokinetic<br>Parameter | Amlodipine Alone<br>(5mg) | Amlodipine (5mg) +<br>Benazepril (10mg) | Statistical<br>Significance (p-<br>value) |
|------------------------------|---------------------------|-----------------------------------------|-------------------------------------------|
| Cmax (µg/L)                  | 2.8 ± 0.7                 | 2.6 ± 0.6                               | > 0.05[1]                                 |
| AUC0-144 (μg·h/L)            | 109 ± 26                  | 99 ± 39                                 | > 0.05[1]                                 |
| tmax (h)                     | 5.3 ± 1.0                 | 5.8 ± 1.3                               | > 0.05[1]                                 |
| t1/2 (h)                     | 44 ± 12                   | 37 ± 6                                  | > 0.05[1]                                 |

Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve, tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life.

Table 2: Pharmacokinetic Interaction of Benazepril with Hydrochlorothiazide (HCTZ)

| Pharmacokinetic<br>Parameter | HCTZ Alone (25mg) | HCTZ (25mg) +<br>Benazepril (20mg) | Statistical<br>Significance                          |
|------------------------------|-------------------|------------------------------------|------------------------------------------------------|
| Cmax (ng/mL)                 | 168               | 121                                | Significant Decrease<br>(90% CI: 64.4 -<br>78.0%)[2] |
| AUC0-48h (ng·h/mL)           | 1160              | 955                                | Significant Decrease<br>(90% CI: 75.9 -<br>89.5%)[2] |

Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

Table 3: Summary of Other Cardiovascular Drug Interactions with Benazepril



| Co-administered Drug | Effect on Benazepril Pharmacokinetics | Effect of Benazepril on Co-<br>administered Drug's<br>Pharmacokinetics          |
|----------------------|---------------------------------------|---------------------------------------------------------------------------------|
| Aspirin              | No significant change.[3]             | No significant change.[3]                                                       |
| Digoxin              | Not significantly affected.[4][5]     | Not substantially affected.[4] The risk of hyperkalemia may be increased.[6][7] |
| Propranolol          | Not altered.[5]                       | Not substantially affected.[4]                                                  |
| Atenolol             | Not altered.[5]                       | Not substantially affected.[4]                                                  |
| Nifedipine           | Not altered.[5]                       | Not substantially affected.[4]                                                  |
| Furosemide           | Not affected.[4]                      | Not specified.                                                                  |
| Chlorthalidone       | Not affected.[4]                      | Not specified.                                                                  |
| Naproxen             | Not altered.[5]                       | Not substantially affected.[4]                                                  |
| Cimetidine           | Not altered.[5]                       | Not studied.[4]                                                                 |

# Experimental Protocols Benazepril and Amlodipine Interaction Study

Objective: To evaluate the effect of co-administration of **benazepril** on the pharmacokinetics of amlodipine in healthy volunteers.[1]

#### Methodology:

- Study Design: A randomized, two-way crossover study was conducted.[1]
- Participants: Twelve healthy male volunteers were enrolled.[1]
- Treatment Arms:
  - A single oral dose of amlodipine 5 mg.
  - A single oral dose of benazepril 10 mg plus amlodipine 5 mg.[1]



- Washout Period: A sufficient washout period was maintained between the two treatment phases.
- Sample Collection: Blood samples were collected at predetermined time points up to 144 hours post-dose.
- Analytical Method: Plasma concentrations of amlodipine were determined using a validated LC-MS/MS method.[1]
- Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, AUC, tmax, and t1/2 were calculated using WinNonLin software.[1]

### Benazepril and Hydrochlorothiazide Interaction Study

Objective: To compare the pharmacokinetic profiles of hydrochlorothiazide (HCTZ) administered alone and in combination with **benazepril** in healthy Chinese volunteers.[2]

#### Methodology:

- Study Design: An open, randomized, three-period crossover study.[2]
- Participants: Healthy male Chinese volunteers.[2]
- Treatment Arms:
  - A single oral dose of HCTZ 25 mg.
  - A single oral dose of benazepril 20 mg.
  - A single oral dose of a fixed-dose combination of HCTZ 25 mg and benazepril 20 mg.[2]
- Washout Period: A 7-day washout period was implemented between each treatment period.
   [2]
- Sample Collection: Multiple blood samples were collected up to 48 hours post-dose.
- Analytical Method: Plasma concentrations of HCTZ were analyzed using a high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) system.[2]





 Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were determined.

# **Visualizing Pharmacokinetic Interaction Workflows**

The following diagrams illustrate the typical workflow for a pharmacokinetic interaction study and the metabolic pathway of **benazepril**.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of benazepril on pharmacokinetics of amlodipine in healthy volunteers [manu41.magtech.com.cn]
- 2. Pharmacokinetic profiles of hydrochlorothiazide alone and in combination with benazepril or valsartan in healthy Chinese volunteers: evaluation of the potential interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The absence of a pharmacokinetic interaction between aspirin and the angiotensinconverting enzyme inhibitor benazepril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Pharmacokinetic Interactions of Benazepril with Other Cardiovascular Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140912#pharmacokinetic-interaction-studies-of-benazepril-with-other-cardiovascular-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com